

Indatraline triple reuptake inhibitor profile

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Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

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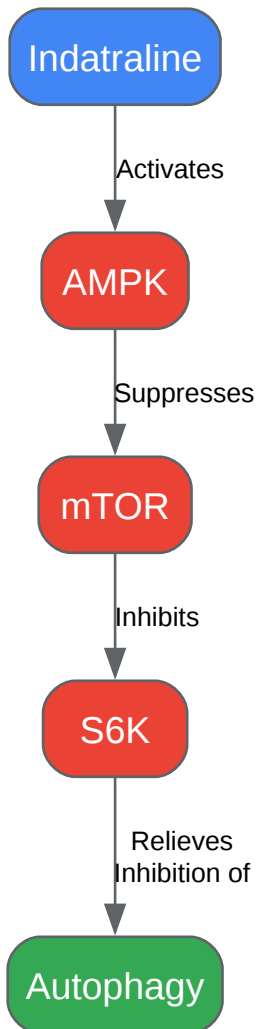
Pharmacological Profile of Indatraline

The core activity of indatraline is its potent inhibition of the three major monoamine transporters. The following table summarizes its binding affinity (K_i values) and primary pharmacological actions.

Target Transporter	Inhibitory Constant (K _i)	Primary Effect
Serotonin Transporter (SERT)	0.42 nM [1]	Potently increases synaptic serotonin levels
Dopamine Transporter (DAT)	1.7 nM [1]	Potently increases synaptic dopamine levels
Norepinephrine Transporter (NET)	5.8 nM [1]	Potently increases synaptic norepinephrine levels
Primary Pharmacological Action	Potent and balanced Triple Reuptake Inhibitor (TRI) [2] [1]	
Additional Documented Effects	Induces autophagy; Exhibits anti-angiogenic and antinociceptive activity [3] [4] [5]	

Mechanism of Action: Autophagy Induction

A key discovered mechanism of indatraline is its ability to induce autophagy, an important cellular degradation process, via the AMPK/mTOR/S6K signaling axis [3]. The diagram below illustrates this signaling pathway.



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Indatraline activates AMPK, which in turn suppresses the mTOR/S6K signaling pathway. This suppression relieves the normal inhibitory brake that mTOR/S6K places on autophagy, thereby inducing the process [3]. This mechanism is distinct from its monoamine reuptake blockade and has therapeutic potential for conditions like restenosis and atherosclerosis [3].

Key Experimental Protocols and Findings

The following methodologies are critical for investigating indatraline's effects, particularly its role in inducing autophagy.

Detecting Autophagy Induction

- **LysoTracker Staining:** Cells are treated with indatraline and then stained with LysoTracker Red, a fluorescent dye that accumulates in acidic compartments like autolysosomes. The increase in fluorescence intensity, quantifiable by high-content screening (HCS), indicates autophagy induction. Indatraline treatment resulted in a **2.87-fold increase** in fluorescence compared to the control [3].
- **LC3-I to LC3-II Conversion:** Autophagy activation involves the lipidation of the cytosolic protein LC3-I to the membrane-bound form LC3-II. This conversion can be detected by **immunoblotting**. Treatment with indatraline (5-10 μM) induced a strong, time-dependent conversion of LC3-I to LC3-II, confirming autophagy initiation [3].
- **Transmission Electron Microscopy (TEM):** This method provides visual confirmation of autophagic structures. HeLa cells treated with 5 μM indatraline for 12-24 hours showed a clear increase in **double-membrane autophagic vacuoles** and multi-vesicular bodies [3].
- **Autophagic Flux Assay:** To confirm the complete process, researchers use lysosomal inhibitors like E64D. An accumulation of LC3-II in cells co-treated with indatraline and E64D, compared to indatraline alone, demonstrates that the compound increases the **autophagic flux** rather than blocking the final degradation step [3].

Confirming Triple Reuptake Inhibition

- **In Vivo Microdialysis:** This technique directly measures neurotransmitter levels in the brain. In the cingulate cortex of mice, indatraline (3 mg/kg) increased extracellular levels of **serotonin, norepinephrine, and dopamine**, directly confirming its triple reuptake inhibitory activity in a live animal model [5].

Research Applications and Implications

The unique profile of indatraline makes it a valuable tool in diverse research areas.

- **Neuropathic Pain Research:** In a mouse model of oxaliplatin-induced neuropathic pain, acute administration of indatraline (3 mg/kg) reversed mechano-hypersensitivity, cold allodynia, and thermal

hypersensitivity. Its broad-spectrum efficacy suggests triple reuptake inhibitors may provide a wider antinociceptive profile than dual or selective agents [5].

- **Targeted Drug Delivery to Neurons:** Indatraline has been conjugated to small interfering RNA (siRNA) and antisense oligonucleotides (ASOs). This conjugate uses indatraline's high affinity for monoamine transporters to deliver these oligonucleotides specifically into serotonin, norepinephrine, and dopamine neurons after intranasal administration in mice. This strategy has been used to successfully knock down α -synuclein, a protein implicated in Parkinson's disease, specifically in these neuron types [6].

Indatraline is more than a classic antidepressant prototype; it is a versatile tool for probing autophagy and developing targeted neurological therapies. Its well-defined triple reuptake inhibition profile, combined with its novel autophagy-inducing mechanism, makes it a compelling candidate for further research and potential therapeutic repurposing.

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